

# JNJ-18038683 and its Impact on REM Sleep Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |  |
|----------------------|--------------|-----------|--|--|--|--|
| Compound Name:       | JNJ-18038683 |           |  |  |  |  |
| Cat. No.:            | B1244105     | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of **JNJ-18038683**, a selective 5-hydroxytryptamine-7 (5-HT7) receptor antagonist, on the architecture of Rapid Eye Movement (REM) sleep. The information presented herein is a synthesis of key findings from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological pathways.

#### **Core Mechanism of Action**

JNJ-18038683 exerts its effects on REM sleep primarily through its high-affinity antagonism of the 5-HT7 receptor.[1] This receptor is a G-protein coupled receptor, and its blockade by JNJ-18038683 modulates the activity of downstream signaling pathways and neural circuits that are integral to the regulation of sleep-wake cycles, and specifically the generation and maintenance of REM sleep. The blockade of 5-HT7 receptors has been shown to increase the latency to REM sleep and decrease the total duration of REM sleep in both rodent models and healthy human volunteers.[2][3]

#### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical investigations into the effects of **JNJ-18038683** on REM sleep architecture.



Table 1: Preclinical Efficacy of JNJ-18038683 on REM

**Sleep in Rodents** 

| Parameter                | Species                    | Dosage<br>(mg/kg,<br>p.o.) | Change<br>from<br>Vehicle/Con<br>trol | Statistical<br>Significanc<br>e | Reference                   |
|--------------------------|----------------------------|----------------------------|---------------------------------------|---------------------------------|-----------------------------|
| REM Sleep<br>Latency     | Rat                        | 10                         | Increased                             | p < 0.05                        | Bonaventure<br>et al., 2012 |
| 30                       | Significantly<br>Increased | p < 0.01                   | Bonaventure<br>et al., 2012           |                                 |                             |
| REM Sleep<br>Duration    | Rat                        | 10                         | Decreased                             | p < 0.05                        | Bonaventure<br>et al., 2012 |
| 30                       | Significantly<br>Decreased | p < 0.01                   | Bonaventure<br>et al., 2012           |                                 |                             |
| Number of<br>REM Periods | Rat                        | 10, 30                     | No Significant<br>Change              | -                               | Bonaventure<br>et al., 2012 |
| NREM Sleep               | Rat                        | 10, 30                     | No Significant<br>Change              | -                               | Bonaventure<br>et al., 2012 |

Table 2: Clinical Efficacy of JNJ-18038683 on REM Sleep in Healthy Human Volunteers



| Parameter             | Dosage | Change from<br>Placebo   | Statistical<br>Significance | Reference                |
|-----------------------|--------|--------------------------|-----------------------------|--------------------------|
| REM Sleep<br>Latency  | 20 mg  | Prolonged                | p < 0.05                    | Bonaventure et al., 2012 |
| REM Sleep<br>Duration | 20 mg  | Reduced                  | p < 0.05                    | Bonaventure et al., 2012 |
| Total Sleep Time      | 20 mg  | No Significant<br>Change | -                           | Bonaventure et al., 2012 |
| Sleep Efficiency      | 20 mg  | No Significant<br>Change | -                           | Bonaventure et al., 2012 |

# Experimental Protocols Preclinical Polysomnography in Rodents (Adapted from Bonaventure et al., 2012)

- Subjects: Male Sprague-Dawley rats.
- Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under isoflurane anesthesia. Stainless steel screw electrodes were placed over the frontal and parietal cortices for EEG, and stainless steel wires were inserted into the neck musculature for EMG.
- Acclimatization: Following a recovery period of at least one week, rats were habituated to the recording chambers and tethered recording cables for several days before the start of the experiment.
- Drug Administration: JNJ-18038683 was administered orally (p.o.) at doses of 10 and 30 mg/kg, or vehicle, at the beginning of the light period.
- Polysomnographic Recording: Continuous EEG and EMG recordings were conducted for 6 hours post-dosing. The sleep-wake states were visually scored in 30-second epochs as wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria.



 Data Analysis: The latency to the first episode of REM sleep, the total duration of REM sleep, the number of REM periods, and the total duration of NREM sleep were quantified and statistically analyzed.

## Clinical Polysomnography in Healthy Volunteers (Adapted from Bonaventure et al., 2012)

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.
- Participants: Healthy male volunteers.
- Drug Administration: Participants received a single oral dose of **JNJ-18038683** (20 mg) or placebo in two separate treatment periods, with a washout period in between.
- Polysomnographic Recording: Overnight polysomnography (PSG) was performed in a sleep laboratory. Standard EEG, EOG (electrooculogram), and EMG recordings were conducted to monitor sleep stages.
- Data Analysis: Sleep records were scored according to the Rechtschaffen and Kales criteria.
   Key REM sleep parameters, including REM latency, total REM sleep time, and other sleep architecture variables, were analyzed.

### Signaling Pathways and Logical Relationships

The antagonism of 5-HT7 receptors by **JNJ-18038683** is believed to influence REM sleep by modulating the activity of key neural circuits in the brainstem, particularly those involving GABAergic and cholinergic neurons.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Translational evaluation of JNJ-18038683, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between cholinergic and GABAergic neurotransmitters in and around the locus coeruleus for the induction and maintenance of rapid eye movement sleep in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Translational Evaluation of JNJ-18038683, a 5-Hydroxytryptamine Type 7 Receptor Antagonist, on Rapid Eye Movement Sleep and in Major Depressive Disorder | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [JNJ-18038683 and its Impact on REM Sleep Architecture: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244105#jnj-18038683-s-effect-on-rem-sleep-architecture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com